3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound belonging to the class of benzotriazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS).
Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the iodo group to a hydrogen atom using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or iodo positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides, iodine, N-iodosuccinimide (NIS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazinone derivatives with higher oxidation states, while reduction may yield deiodinated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with DNA/RNA: Potential effects on gene expression and protein synthesis.
Cell Signaling Pathways: Modulation of signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,2,3-benzotriazin-4(3H)-one: Lacks the iodo group, which may affect its reactivity and applications.
6-Iodo-1,2,3-benzotriazin-4(3H)-one: Lacks the benzyl group, which may influence its chemical properties and biological activity.
Properties
CAS No. |
646525-02-2 |
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Molecular Formula |
C14H10IN3O |
Molecular Weight |
363.15 g/mol |
IUPAC Name |
3-benzyl-6-iodo-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H10IN3O/c15-11-6-7-13-12(8-11)14(19)18(17-16-13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
OAPKNCIGYWLRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)I)N=N2 |
Origin of Product |
United States |
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